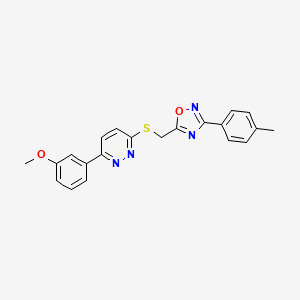

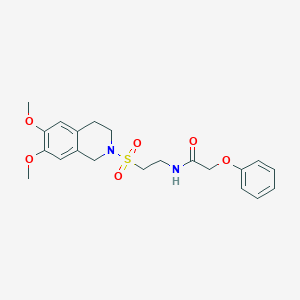

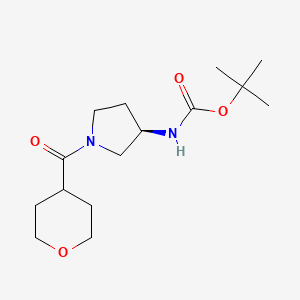

![molecular formula C13H11F3N2O2S B2705328 5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol CAS No. 338411-00-0](/img/structure/B2705328.png)

5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The trifluoromethyl group in the compound is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Molecular Structure Analysis

The molecular formula of 5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol is C13H11F3N2O2S . Its molecular weight is 316.3 .Chemical Reactions Analysis

The trifluoromethyl group in the compound can be introduced through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Research has shown the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), showing promising results as potential therapeutic agents for inflammatory conditions and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antisecretory Agents

A class of compounds including (pyridylmethyl)sulfinyl]benzimidazoles has been studied for their high potency as antisecretory (H+,K+)-ATPase inhibitors. These compounds require activation by acid to form their active sulfenamide forms, suggesting potential applications in gastric acid-related conditions. The study explores compounds with enhanced selectivity and stability, contributing to the development of novel treatments for acid secretion disorders (Kohl et al., 1992).

Corrosion Inhibition

Derivatives of pyrimidinones, structurally similar to 5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol, have been investigated for their effectiveness as corrosion inhibitors. These compounds exhibit significant inhibition efficiency for the corrosion of carbon steel in acidic media, demonstrating their potential as eco-friendly corrosion inhibitors for industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).

Herbicidal Activity

Sulfonanilides with a pyrimidinyl-containing group have been synthesized and assessed for their herbicidal activity against paddy weeds. These compounds showed significant efficacy in controlling weeds, including Echinochloa oryzicola, with selectivity towards rice plants. This highlights the potential of compounds with similar structures in the development of agricultural herbicides (Yoshimura et al., 2011).

Anti-Ulcer Activity

The synthesis and evaluation of benzimidazole derivatives, closely related to the chemical structure of interest, have shown promising results in the treatment of ulcers. These compounds have been tested for their anti-ulcer activity, providing a basis for further exploration in the development of novel therapeutic agents for gastrointestinal disorders (Madala, 2017).

Mechanism of Action

The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that the mechanism of action of 5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol might involve interactions with these properties.

properties

IUPAC Name |

5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c1-20-10-6-17-12(18-11(10)19)21-7-8-3-2-4-9(5-8)13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHRMOZVOMGDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)SCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

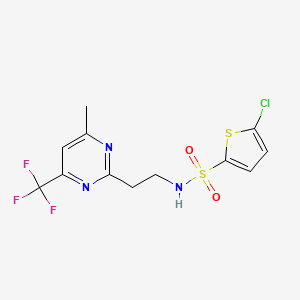

![3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2705249.png)

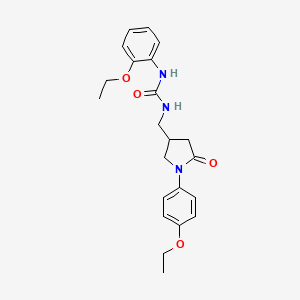

![[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate](/img/structure/B2705250.png)

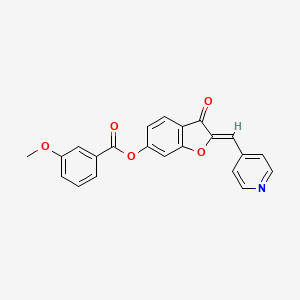

![2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2705251.png)

![1-(Chloromethyl)-3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2705258.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2705262.png)